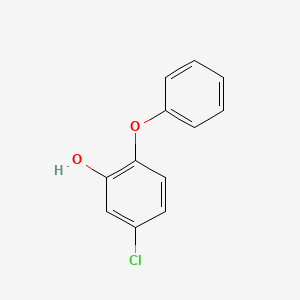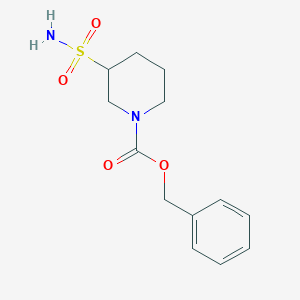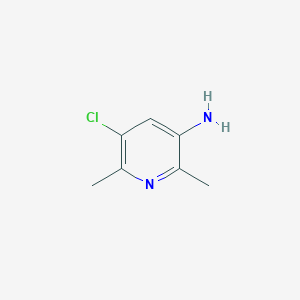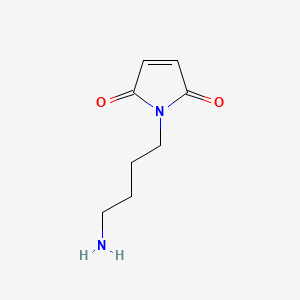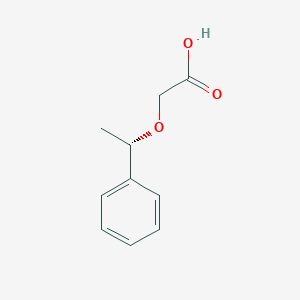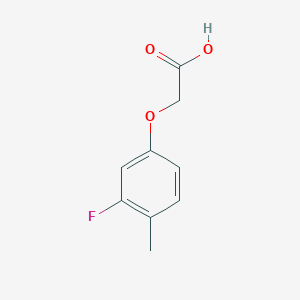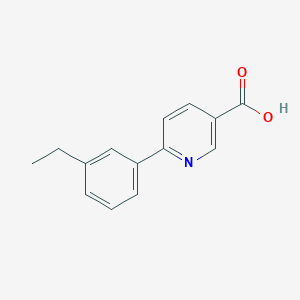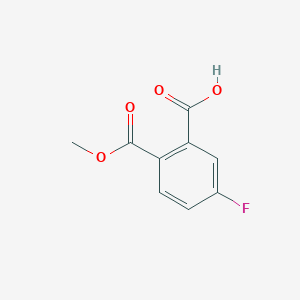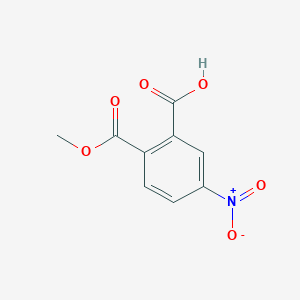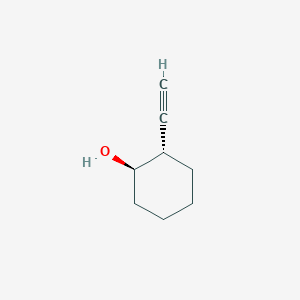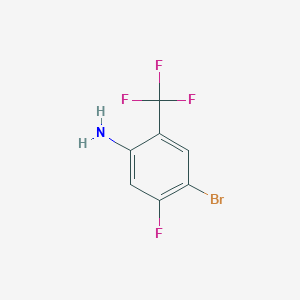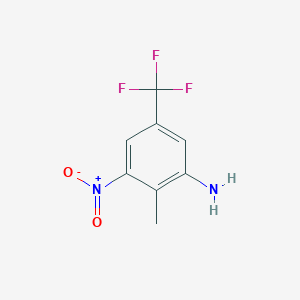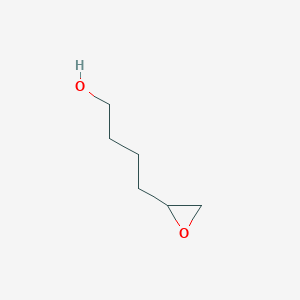
4-(Oxiran-2-yl)butan-1-ol
Vue d'ensemble
Description
4-(Oxiran-2-yl)butan-1-ol is an organic compound with the molecular formula C6H12O2. It is a chiral epoxide, which means it contains an oxirane ring (a three-membered cyclic ether) and exhibits chirality, making it an important building block in organic synthesis. This compound is used extensively in the pharmaceutical industry and other fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Oxiran-2-yl)butan-1-ol can be synthesized through various methods. One common approach involves the epoxidation of 5-hexen-1-ol using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures . Another method includes the use of hydrogen peroxide in the presence of a catalyst like sodium carbonate in methanol and water .
Industrial Production Methods
Industrial production of this compound often involves biocatalysis using whole-cell systems expressing styrene monooxygenase. This enzyme catalyzes the epoxidation of alkenes to produce chiral epoxides with high enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Oxiran-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to open the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, aldehydes, carboxylic acids, and various functionalized alcohols depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Oxiran-2-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including chiral drugs.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(Oxiran-2-yl)butan-1-ol involves its ability to undergo ring-opening reactions, which makes it highly reactive and versatile in chemical synthesis. The oxirane ring can be targeted by nucleophiles, leading to the formation of various products. This reactivity is exploited in both synthetic organic chemistry and biocatalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Oxiranyl)-1-butanol
- 2-Oxiranebutanol
- 5,6-Epoxyhexanol-1
Uniqueness
4-(Oxiran-2-yl)butan-1-ol is unique due to its high enantiomeric purity when produced via biocatalysis. This high enantiomeric excess is crucial for applications in the pharmaceutical industry, where the chirality of a compound can significantly impact its biological activity and efficacy .
Propriétés
IUPAC Name |
4-(oxiran-2-yl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-2-1-3-6-5-8-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPVYPKDOBJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8061397.png)
